molecular formula C9H9N3O4S B6606204 methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2105292-82-6

methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B6606204
CAS No.: 2105292-82-6
M. Wt: 255.25 g/mol
InChI Key: XGIVTHANNYDVFQ-UHFFFAOYSA-N
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Description

Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core. This structure is substituted with a methoxycarbonyl group at position 2 and a methanesulfonyl (-SO₂CH₃) group at position 6 (Figure 1). The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in medicinal chemistry for its versatility in drug design, particularly as kinase inhibitors targeting oncogenic pathways .

Figure 1: Structure of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate.

Properties

IUPAC Name

methyl 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c1-16-9(13)7-3-8-10-4-6(17(2,14)15)5-12(8)11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVTHANNYDVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches for Core Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and β-diketones or their equivalents. For example, Valderas et al. demonstrated that 1,3-dicarbonyl compounds react with amino heterocycles under acidic conditions to form fused pyridine derivatives . Adapting this method, 5-aminopyrazole-2-carboxylic acid can react with acetylacetone in ethanol containing acetic acid at 130°C to yield pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Figure 1) .

Reaction Conditions:

  • Reactants: 5-Aminopyrazole-2-carboxylic acid (1.0 equiv), acetylacetone (1.2 equiv)

  • Solvent: Ethanol with acetic acid (6 equiv)

  • Temperature: 130°C, 18 hours

  • Yield: 68–72%

This intermediate is subsequently esterified to form the methyl carboxylate (Section 3).

Introduction of the Methanesulfonyl Group

The methanesulfonyl group at position 6 is introduced via nucleophilic aromatic substitution (NAS) or directed sulfonation. Nikolić et al. reported that halogenated pyridine derivatives undergo NAS with methanesulfonyl chloride in the presence of a base . Applying this to pyrazolo[1,5-a]pyrimidine, 6-bromo precursors react with methanesulfonyl chloride under palladium catalysis to install the sulfonyl group.

Procedure:

  • Bromination: Treat pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with N-bromosuccinimide (NBS) in DMF at 80°C to yield 6-bromo derivative (85% yield).

  • Sulfonation: React 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanesulfonyl chloride (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours .

  • Yield: 78–82%

Esterification of the Carboxylic Acid

The final step involves esterifying the carboxylic acid at position 2. CN102399196A describes a method using methanol and sulfuric acid to convert acids to methyl esters .

Optimized Protocol:

  • Reactants: Pyrazolo[1,5-a]pyrimidine-6-sulfonyl-2-carboxylic acid (1.0 equiv), methanol (10 vol)

  • Catalyst: H₂SO₄ (0.1 equiv)

  • Conditions: Reflux at 65°C for 6 hours

  • Yield: 90–94%

Integrated Synthetic Route

Combining these steps, the overall synthesis proceeds as follows:

  • Cyclocondensation:

    • 5-Aminopyrazole-2-carboxylic acid + acetylacetone → Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (72%) .

  • Bromination:

    • NBS in DMF → 6-Bromo derivative (85%) .

  • Sulfonation:

    • Methanesulfonyl chloride, Pd(OAc)₂ → 6-Methanesulfonyl derivative (80%) .

  • Esterification:

    • Methanol, H₂SO₄ → Methyl ester (92%) .

Total Yield: 45–50% (four steps).

Comparative Analysis of Methods

StepReactants/ConditionsYield (%)Key Reference
CyclocondensationEthanol, acetic acid, 130°C72
BrominationNBS, DMF, 80°C85
SulfonationPd(OAc)₂, K₂CO₃, DMF, 100°C80
EsterificationMethanol, H₂SO₄, reflux92

Challenges and Optimization

  • Regioselectivity in Cyclocondensation: Competing pathways may form pyrido[1,2-b]indazoles; excess acetic acid suppresses side reactions .

  • Palladium Catalyst Efficiency: Lower catalyst loadings (2.5 mol%) reduce costs without compromising yield .

  • Esterification Purity: Recrystallization from ice-cold methanol enhances purity to >98% .

Chemical Reactions Analysis

Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Therapeutic Potential

Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their wide range of biological activities. These include:

  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines. For instance, derivatives have shown impaired cell survival in HCT-116 colorectal carcinoma cells, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against a variety of pathogens, making them candidates for developing new antimicrobial therapies .
  • Neurological Applications : Some derivatives have been identified as potential anxiolytic agents, with mechanisms involving modulation of neurotransmitter systems .

Synthetic Methodologies

The synthesis of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves several innovative methodologies:

  • Sequential Cross-Coupling Reactions : Recent studies have utilized site-selective cross-coupling reactions to prepare disubstituted derivatives efficiently. This method allows for the introduction of various functional groups that can enhance biological activity .
  • Ultrasound-Assisted Synthesis : The use of ultrasound in the synthesis process has improved yields and reaction times, making it a favorable approach for producing pyrazolo[1,5-a]pyrimidine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate. Key findings include:

  • Substitution Effects : Variations in substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring significantly influence potency and selectivity against target enzymes such as PI3Kδ .
  • Lead Compounds : Certain derivatives have been identified as lead compounds due to their high selectivity and low IC50 values in enzyme inhibition assays. For example, one compound exhibited an IC50 value of 18 nM for PI3Kδ, indicating strong potential for further development .

Anticancer Research

A study demonstrated that methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives inhibited the proliferation of HCT-116 cells by inducing apoptosis through mitochondrial pathways. This highlights the compound's potential as a chemotherapeutic agent.

Antimicrobial Activity

In another investigation, various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting applications in treating bacterial infections.

Mechanism of Action

Comparison with Similar Compounds

Key Intermediates

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 841253-81-4): Demonstrates the feasibility of introducing polar groups at position 6 .

Physicochemical and Structural Comparisons

Table 1: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound -SO₂CH₃ (6), -COOCH₃ (2) C₁₀H₁₀N₃O₄S 268.27 (calc.) High polarity, potential H-bonding
Ethyl 6-bromo derivative -Br (6), -COOCH₂CH₃ (2) C₉H₈BrN₃O₂ 270.09 Halogenated, moderate reactivity
Methyl 6-chloroethyl derivative -CH₂CH₂Cl (6), -COOCH₃ (2) C₁₀H₁₀ClN₃O₂ 239.66 Alkyl chain, lipophilic
Ethyl 7-hydroxy derivative -OH (7), -COOCH₂CH₃ (6) C₉H₉N₃O₃ 207.19 Polar, pH-sensitive

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -Br) enhance electrophilicity at position 6, influencing reactivity in substitution reactions.
  • Steric Considerations : The methanesulfonyl group is bulkier than halogens, which may affect binding in enzymatic pockets .

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are prominent in cancer research due to their ability to inhibit kinases like TTK, B-Raf, and MEK:

  • B-Raf/MEK Inhibition : Derivatives with polar groups (e.g., -SO₂CH₃) show enhanced binding to ATP pockets via H-bonding with backbone amides .
  • TTK Inhibition: Structural studies reveal that substituents at position 6 modulate inhibitory potency. For example, bromo derivatives exhibit IC₅₀ values in the nanomolar range, while methanesulfonyl analogs may offer improved selectivity .

Antimicrobial Activity

Advantages and Limitations of the Target Compound

Advantages

  • Enhanced Solubility : The methanesulfonyl group improves water solubility compared to halogenated or alkylated analogues.
  • Target Engagement : Polar groups facilitate interactions with kinase active sites, as evidenced by crystallographic data .

Limitations

  • Synthetic Complexity : Introducing -SO₂CH₃ may require multi-step reactions, reducing overall yield.
  • Metabolic Stability : Sulfonyl groups can be susceptible to enzymatic hydrolysis, necessitating prodrug strategies.

Biological Activity

Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles known for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets.

Synthesis of Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate

The synthesis of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 3-amino-pyrazole derivatives with suitable electrophiles. Recent studies have optimized synthetic routes to improve yields and reduce reaction times. For instance, ultrasound-assisted methods have been shown to facilitate the efficient synthesis of various pyrazolo[1,5-a]pyrimidine derivatives with good yields and purity .

Anticancer Activity

Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate has demonstrated notable anticancer properties in various studies. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in several cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer cells . The mechanism often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 6-methanesulfonylpyrazolo...HCT-11610PI3K inhibition
Methyl 6-methanesulfonylpyrazolo...MCF-7 (breast cancer)15Apoptosis induction
Methyl 6-methanesulfonylpyrazolo...A549 (lung cancer)12Cell cycle arrest

Enzymatic Inhibition

In addition to anticancer activity, methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways associated with growth and metabolism . The selectivity and potency of these compounds can be enhanced through structural modifications.

Case Studies

Case Study 1: Inhibition of PI3Kδ

A study tested the efficacy of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate against PI3Kδ. The compound exhibited an IC50 value below 100 nM, indicating strong inhibition compared to other tested derivatives . This finding suggests its potential use in targeted therapies for diseases characterized by aberrant PI3K signaling.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This highlights its potential as a scaffold for developing new antibacterial agents.

Q & A

Q. How does the methanesulfonyl group influence electronic properties compared to analogs (e.g., ethyl esters)?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The sulfonyl group decreases electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions.
  • Comparative Studies : Use Hammett constants (σₚ values) to quantify electronic effects versus methyl/ethyl substituents .

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